N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,6-difluorobenzamide” is a complex organic compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity allows the thiazole ring to undergo various chemical reactions .
Scientific Research Applications
Development of Anticonvulsants : A study conducted by Sych et al. (2018) focused on the synthesis of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which demonstrated high anticonvulsive activity. This compound is a derivative of 1,3,4-thiadiazole and showed promise in preclinical studies, indicating potential application in developing new anticonvulsant drugs (Sych et al., 2018).
Antibacterial Drug Research : Research by Straniero et al. (2023) explored 2,6-difluorobenzamides as antibacterial drugs. They found that certain 3-substituted-2,6-difluorobenzamides could interfere with bacterial cell division by inhibiting protein FtsZ, which is critical in the cell division process. This highlights the compound's role in developing new antibacterial agents (Straniero et al., 2023).
Synthesis of Chemical Reagents : Wan Ming-hui (2014) reported the synthesis of a new chemical reagent, 2-(2,6-difluorophenyl)-1H-imidazol-5(4H)-one, from a compound structurally similar to N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,6-difluorobenzamide. This indicates the utility of such compounds in creating new reagents for chemical reactions (Wan Ming-hui, 2014).
Investigation of Physicochemical Properties : A study by Ol’khovich et al. (2017) on N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, a compound with structural similarities, provided novel experimental data on physicochemical properties like vapor pressure, solubility, and distribution coefficients. This research contributes to the understanding of such compounds' physical and chemical behavior, which is crucial in drug development (Ol’khovich et al., 2017).
Anticancer Agent Synthesis : Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, compounds structurally related to N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,6-difluorobenzamide, as potential anticancer agents. Their study indicated the significance of such compounds in developing new therapies for cancer (Osmaniye et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . The substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been associated with various biological effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, indicating that they could have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in different solvents could affect its distribution in the body . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2OS/c1-8-12(20-9(2)18-8)6-7-17-14(19)13-10(15)4-3-5-11(13)16/h3-5H,6-7H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAUUERAIBOHBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNC(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.